Valeric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPDZGIKBAWPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2, Array | |
| Record name | PENTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1683 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | VALERIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | valeric acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Valeric_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19455-21-1 (potassium salt), 42739-38-8 (ammonium salt), 556-38-7 (zinc salt), 6106-41-8 (hydrochloride salt), 70268-41-6 (manganese(+2) salt) | |
| Record name | Pentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109524 | |
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DSSTOX Substance ID |
DTXSID7021655 | |
| Record name | Pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentanoic acid appears as a colorless liquid with a penetrating unpleasant odor. Density 0.94 g / cm3. Freezing point -93.2 °F (-34 °C). Boiling point 365.7 °F (185.4 °C). Flash point 192 °F (88.9 °C). Corrosive to metals and tissue., Liquid; Liquid, Other Solid, Colorless liquid with an unpleasant odor; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow mobile liquid/unpleasant, penetrating rancid odour | |
| Record name | PENTANOIC ACID | |
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| Record name | Pentanoic acid | |
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| Record name | n-Pentanoic acid | |
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| Record name | Valeric acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | VALERIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Valeric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
365 °F at 760 mmHg (NTP, 1992), 186-187 °C | |
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| Record name | N-Valeric Acid | |
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| URL | https://www.drugbank.ca/drugs/DB02406 | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VALERIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
192 °F (NTP, 1992), 96 °C, 205 °F (96 °C) (Open cup), 86 °C c.c. | |
| Record name | PENTANOIC ACID | |
| Source | CAMEO Chemicals | |
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| Record name | n-Pentanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
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| Record name | VALERIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
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Solubility |
10 to 50 mg/mL at 72 °F (NTP, 1992), Freely soluble in alcohol, ether, Soluble in oxygenated solvents., Slightly soluble in carbon tetrachloride, In water, 2.4X10+4 mg/L at 25 °C, 24.0 mg/mL, Solubility in water, g/100ml: 2.4, miscible with alcohol, ether, 1 ml in 40 ml water | |
| Record name | PENTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1683 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Valeric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02406 | |
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| Record name | n-PENTANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
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| Record name | Valeric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | VALERIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
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| Record name | Valeric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.939 (USCG, 1999) - Less dense than water; will float, 0.939 at 20 °C/4 °C, Relative density (water = 1): 0.94, 0.935-0.940 | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1683 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VALERIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
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| Record name | Valeric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.52 | |
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| URL | https://cameochemicals.noaa.gov/chemical/1683 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
1 mmHg at 108 °F ; 40 mmHg at 226.0 °F; 760 mmHg at 363.9 °F (NTP, 1992), 0.19 [mmHg], Vapor pressure, kPa at 20 °C: 0.02 | |
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| Record name | n-Pentanoic acid | |
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Color/Form |
Colorless liquid | |
CAS No. |
109-52-4 | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
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| Record name | Valeric acid | |
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| Record name | VALERIC ACID | |
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Melting Point |
-30.1 °F (NTP, 1992), -34.5 °C, -34 °C | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-Valeric Acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Valeric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | VALERIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Environmental Dynamics and Biogeochemical Cycling of Valeric Acid
Environmental Degradation Pathways
Valeric acid is not expected to persist in the environment due to its susceptibility to rapid biodegradation. epa.gov This degradation is the primary mechanism for its removal from soil and water.
Aerobic and Anaerobic Biodegradation Kinetics
Microorganisms readily break down this compound under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions.
Aerobic Biodegradation: In the presence of oxygen, the ultimate aerobic biodegradation of this compound is estimated to be on the order of days. epa.gov This rapid process involves aerobic bacteria that use oxygen to oxidize organic compounds like this compound to obtain energy, with carbon dioxide and water as the final products. The primary degradation, the initial breakdown of the molecule, is even faster, estimated to occur within hours to days. epa.gov
Anaerobic Biodegradation: In the absence of oxygen, anaerobic microorganisms degrade this compound. This process is important in environments such as sediment, landfills, and wastewater treatment digesters. The degradation kinetics of n-valerate in anaerobic systems have been studied, particularly in the context of protein-rich wastes where amino acid degradation produces such organic acids. nih.gov The anaerobic degradation of n-valerate is understood to proceed through the beta-oxidation pathway, a common metabolic process for breaking down fatty acids. nih.gov
Environmental Distribution and Fate in Aquatic Systems
The environmental fate of this compound significantly limits its potential to contaminate aquatic ecosystems. epa.gov Its rapid biodegradation is the primary factor preventing its accumulation in either surface water or groundwater. epa.gov
Furthermore, this compound demonstrates low sorption to soils and sediments. epa.gov This characteristic, combined with its rapid removal by microorganisms, makes its migration to groundwater unlikely. epa.gov Consequently, this compound is not expected to persist or bioaccumulate in the aquatic environment. epa.gov
Volatilization and Atmospheric Interactions
This compound is a volatile chemical, a property that influences its environmental distribution. epa.gov Its tendency to transition from a liquid to a gaseous state means it can be released into the atmosphere from surfaces. epa.gov This volatilization, coupled with its rapid degradation, reduces its concentration in soil and water. epa.gov
Once in the atmosphere, as a volatile organic compound (VOC), this compound is expected to undergo photo-oxidation. This process involves reactions with photochemically produced hydroxyl radicals, leading to its degradation in the air.
| Property | Value | Implication for Environmental Fate |
|---|---|---|
| Vapor Pressure | 0.196 mm Hg @ 25°C | Indicates the chemical is volatile and will readily evaporate into the atmosphere from surfaces. epa.gov |
| Water Solubility | 2.4 g/100 mL | Moderate solubility allows it to be present in aquatic systems where it can be biodegraded. inchem.org |
| Biodegradation Rate | Primary: Hours to days; Ultimate: Days | Rapid degradation prevents persistence and bioaccumulation in soil and water. epa.gov |
| Sorption to Soil/Sediment | Low | Limits accumulation in sediments and facilitates removal by biodegradation in the water column. epa.gov |
Research on Environmental Transformation Products
Research into the specific transformation products of this compound during its environmental degradation reveals the pathways of its breakdown. In anaerobic digestion systems, the degradation of n-valerate can be modeled using stoichiometry consistent with beta-oxidation pathways. nih.gov A study on the anaerobic digestion of iso-valerate, a branched-chain isomer, found that it produced only acetate (B1210297) as a transformation product. nih.gov This suggests that simpler organic acids are key intermediates in the anaerobic breakdown of this compound isomers.
Under anaerobic conditions, the breakdown of larger organic molecules, such as vegetable oils, first leads to the formation of long-chain fatty acids, which are then degraded into smaller molecules like acetic acid, propionic acid, and this compound itself, before being further metabolized. mdpi.comrnasinc.com This highlights this compound's role as an intermediate in the broader biogeochemical cycling of carbon in anaerobic environments.
Emerging Research Frontiers and Future Directions for Valeric Acid Studies
Translational Research for Therapeutic Applications
Translational research on valeric acid is exploring its potential to move from laboratory findings to clinical applications across various health domains. Studies have demonstrated its protective effects in models of radiation-induced injury, where it improved survival rates and preserved the integrity of the thymus, spleen, and gastrointestinal tract in irradiated mice metwarebio.commetabolon.comhmdb.ca. This suggests a potential application in mitigating the side effects of radiotherapy metwarebio.com.
In ophthalmology, experimental studies have shown that this compound can significantly reduce intraocular pressure, pointing to its potential as a lead compound for developing new treatments for glaucoma metwarebio.com. Furthermore, its neuroprotective capabilities are a significant area of interest. In preclinical models of Parkinson's disease, this compound has been shown to preserve dopaminergic neurons by reducing oxidative stress and neuroinflammation metwarebio.comnih.gov. Similarly, in Alzheimer's disease models, it has been observed to inhibit beta-amyloid aggregation metwarebio.com. Research has also highlighted its role in alleviating stress-induced ferroptosis and depressive-like behaviors, further broadening its therapeutic scope in neurological and psychiatric disorders nih.gov.
The anti-cancer properties of this compound are also under investigation. It has shown a broad spectrum of anticancer activity, with notable cytotoxicity for liver cancer cells in various in vitro assays nih.gov. In animal models, systemic administration of encapsulated this compound significantly reduced tumor burden, partly by acting as a histone deacetylase (HDAC) inhibitor nih.gov. Beyond direct therapeutic use, this compound derivatives, known as valerate esters, are crucial in pharmaceuticals for enhancing the solubility and bioavailability of steroid-based drugs like estradiol valerate and betamethasone valerate metwarebio.commetabolon.comwikipedia.org.
| Therapeutic Area | Preclinical Findings | Potential Application |
| Oncology | Mitigates radiation-induced injury; Inhibits liver cancer cell growth. metwarebio.comnih.gov | Adjunct to radiotherapy; Liver cancer treatment. |
| Neurology | Neuroprotective in Parkinson's & Alzheimer's models; Alleviates depressive-like behaviors. metwarebio.comnih.govnih.gov | Treatment for neurodegenerative diseases and depression. |
| Ophthalmology | Reduces intraocular pressure in animal models. metwarebio.com | Glaucoma management. |
| Gastroenterology | Protects against gut inflammation and restores intestinal barrier integrity. metwarebio.com | Inflammatory Bowel Disease (IBD) treatment. |
| Metabolic Health | Enhances GLP-1 secretion and improves insulin (B600854) sensitivity. metwarebio.com | Management of metabolic syndrome and type 2 diabetes. |
Advanced Investigations into Gut-Brain Axis Modulation
This compound is a key signaling molecule in the microbiota-gut-brain axis, the complex communication network linking the gut and the central nervous system metwarebio.comphysiology.org. Produced by gut bacteria, it influences brain function and behavior. However, the relationship is complex; for instance, some studies suggest that an increase in this compound could compromise the blood-brain barrier and contribute to the pathology of Alzheimer's disease metabolon.com.
Conversely, other research underscores its neuroprotective effects, which are mediated through the gut-brain axis nih.govresearchgate.net. Studies have shown that this compound can suppress neuroinflammation in the hippocampus, thereby mitigating stress-induced depressive behaviors nih.gov. The communication along this axis involves microbial metabolites like this compound, the immune system, the vagus nerve, and the enteric nervous system physiology.orgfrontiersin.org. Dysregulation in the gut microbiota and associated changes in this compound levels have been linked to neurodevelopmental disorders, such as Autism Spectrum Disorder (ASD) nih.gov. Future research aims to clarify these mechanisms to develop targeted therapeutic strategies for neurological and psychiatric conditions.
Development of Sustainable Bioproduction Processes
While industrial production of this compound has traditionally relied on the oxo process using 1-butene, there is a significant research push towards more sustainable methods wikipedia.org. A promising green alternative involves the conversion of biomass-derived sugars via levulinic acid wikipedia.orgresearchgate.net. This bio-based production has gained considerable attention as a pathway to creating biofuels and other valuable chemicals from renewable resources wikipedia.org.
Fermentation processes represent another key area of sustainable production. Anaerobic gut bacteria naturally produce this compound through the chain elongation of ethanol (B145695) and propionate (B1217596) metwarebio.com. Researchers are exploring how to leverage similar microbial fermentation pathways on an industrial scale. One innovative approach involves using waste activated sludge (WAS) as a feedstock for fermentative production, a strategy that valorizes waste materials while reducing carbon emissions mdpi.com. In the commercial space, renewable versions of this compound, such as this compound Pro, are being developed based on a mass balance concept to reduce the carbon footprint of the product and support sustainable sourcing perstorp.com.
| Production Method | Description | Sustainability Aspect |
| Oxo Process | Traditional industrial method using 1-butene and syngas. wikipedia.org | Fossil fuel-based, non-renewable. |
| Biomass Conversion | Production from biomass-derived levulinic acid. wikipedia.orgresearchgate.net | Utilizes renewable feedstocks, potential for biofuel production. |
| Microbial Fermentation | Use of microorganisms to convert substrates (e.g., from waste sludge) into this compound. mdpi.com | Valorizes waste streams, contributes to a circular economy. |
| Renewable Mass Balance | Commercial products using a mix of renewable and fossil feedstocks with sustainability certification. perstorp.com | Reduces carbon footprint and promotes responsible sourcing. |
Elucidation of Novel Molecular Targets and Signaling Networks
A significant breakthrough in understanding this compound's mechanism of action was the identification of its role as a potent histone deacetylase (HDAC) inhibitor hmdb.canih.govnih.govresearchgate.net. This function is central to its anti-cancer effects, as it can modulate gene expression to induce apoptosis in cancer cells nih.gov.
Beyond HDAC inhibition, this compound interacts with other key cellular targets. It binds to free fatty acid receptors GPR41 (FFAR3) and GPR43 (FFAR2), which are involved in modulating insulin sensitivity, inflammation, and satiety metwarebio.com. In the context of its neuroprotective effects against stress, research has specifically implicated the GPR41/RhoA/Rock1 signaling pathway nih.gov. Interestingly, its ability to lower intraocular pressure appears to be independent of these known short-chain fatty acid receptors, suggesting the existence of a novel, yet-to-be-elucidated mechanism of action metwarebio.com. Continued research in this area is crucial for a complete understanding of its signaling networks and for identifying new therapeutic targets.
Exploration of this compound Derivatives for Enhanced Bioactivity
The exploration of this compound derivatives is a burgeoning field aimed at enhancing its natural bioactivity and utility. Valerate esters are the most prominent derivatives and are widely used in the pharmaceutical industry. By attaching a valerate group to a steroid drug, such as in betamethasone valerate or estradiol valerate, the drug's solubility, stability, and absorption are significantly improved metwarebio.commetabolon.comwikipedia.org.
In the food and cosmetics industries, volatile esters of this compound, like ethyl valerate and pentyl valerate, are valued for their pleasant, fruity aromas and are used as flavoring agents and in perfumes metwarebio.commetabolon.comwikipedia.org. Other derivatives found in nature, such as valerenic acid from the valerian plant, have demonstrated their own distinct bioactivities. For example, valerenic acid has shown an inhibitory effect on enzymes associated with metabolic syndrome, including angiotensin-converting enzyme (ACE) and α-glucosidase nih.gov. Further research into derivatives like monovalerin is uncovering additional properties, including antimicrobial effects and the ability to modulate gut microbiota researchgate.netnih.gov.
Comprehensive Toxicological and Ecotoxicological Mechanism Studies
A thorough understanding of the toxicological profile of this compound is essential for its safe application. Studies indicate that it has low acute oral toxicity europa.eu. However, in its undiluted form, it is a strong irritant to the skin and eyes and can be corrosive europa.euepa.gov. Long-term or repeated exposure to the acid may lead to skin inflammation, erosion of teeth, and irritation of the respiratory airways scbt.com.
The results from mutagenicity studies have been mixed epa.gov. A long-term skin painting study in mice revealed the development of squamous cell carcinomas, papillomas, and fibrosarcomas, indicating a need for further investigation into its carcinogenic potential under specific exposure conditions epa.gov. A developmental toxicity screening study in rats noted maternal and developmental effects at a high dose level epa.gov.
From an ecotoxicological perspective, this compound is classified as moderately toxic to aquatic organisms, including fish, daphnids, and algae epa.gov. It exhibits low sorption to soil and sediments, suggesting it is less likely to persist in these environments epa.gov.
| Endpoint | Result |
| Acute Oral Toxicity | Low. europa.eu |
| Skin/Eye Irritation | Strong irritant, corrosive. europa.euepa.gov |
| Mutagenicity | Mixed results. epa.gov |
| Carcinogenicity | Skin tumors observed in a long-term mouse study. epa.gov |
| Aquatic Toxicity | Moderately toxic to fish, daphnids, and green algae. epa.gov |
Q & A
Q. What are the validated methods for detecting and quantifying valeric acid in complex biological matrices?
this compound can be quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, a validated LC-MS/MS method achieved retention time repeatability with %RSD ≤0.29% for this compound in serum, using isotope-labeled internal standards for calibration . Sample preparation typically involves derivatization (e.g., esterification) to enhance volatility for GC-MS or acidification followed by solid-phase extraction for LC-MS. Ensure method validation includes recovery studies (93–114% for serum) and matrix effect assessments .
Q. How can microbial fermentation processes be optimized for this compound production?
this compound is synthesized via anaerobic fermentation by bacteria like Clostridium spp. Key parameters include:
- Substrate selection : Use lignocellulosic biomass (e.g., corn stover) for cost-effective carbon sources.
- pH control : Maintain pH 5.5–6.0 to favor acidogenic pathways.
- Co-culture systems : Pair acid-producing bacteria with methanogens to prevent product inhibition . Table 1 summarizes optimal fermentation conditions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 37–40°C | Maximizes bacterial activity |
| Hydraulic Retention Time | 48–72 hrs | Balances production and inhibition |
| C/N Ratio | 20–25 | Enhances substrate utilization |
Advanced Research Questions
Q. How can contradictory data on this compound’s role in neurological health be resolved?
Studies report conflicting results: this compound increased in stroke patients (2.0 ± 1.1 μmol/g feces vs. 1.3 ± 1.1 μmol/g in controls) , yet its esters show neuroprotective effects in vitro. To address contradictions:
- Controlled replication : Standardize sample types (e.g., serum vs. fecal) and patient cohorts (e.g., age, diet).
- Mechanistic studies : Use in vitro blood-brain barrier models to assess permeability and dose-dependent effects.
- Meta-analysis : Pool data from heterogeneous studies to identify confounding variables (e.g., gut microbiota composition) .
Q. What experimental designs are suitable for optimizing this compound extraction in multi-analyte systems?
Definitive Screening Design (DSD) is effective for multi-factor optimization. For example, a DSD with 18 runs evaluated factors like pH, solvent polarity, and temperature to maximize this compound recovery from wine matrices. Response surface methodology (RSM) identified pH 2.5 and 40°C as optimal, achieving 98% recovery . Include robustness testing (e.g., ±10% factor variation) to ensure reproducibility.
Q. How do impurities like 2-ethyl this compound (EVA) impact pharmaceutical applications of this compound derivatives?
EVA and similar impurities in sodium valproate synthesis can alter drug pharmacokinetics. Control strategies include:
- Chromatographic monitoring : Use HPLC with UV detection (λ = 210 nm) to track impurities at <0.1% thresholds.
- Process optimization : Adjust reaction time/temperature to minimize byproducts during esterification .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound’s dose-response effects?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to determine EC₅₀ values.
- Multivariate analysis : Use PCA or PLS to correlate this compound levels with metabolic outcomes (e.g., inflammation markers like CRP) .
Q. How can this compound’s adsorption properties be studied for environmental applications?
- Isotherm models : Apply Langmuir or Freundlich equations to quantify adsorption on porous sorbents.
- Kinetic studies : Monitor uptake over time using batch reactors; this compound’s high water solubility (≈4.7 g/L) facilitates rapid equilibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
